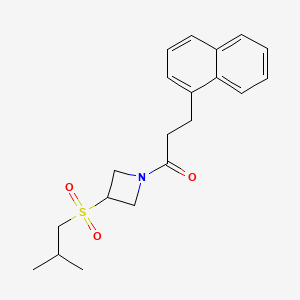

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-naphthalen-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-15(2)14-25(23,24)18-12-21(13-18)20(22)11-10-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18H,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPAFOAXHZIGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the Naphthalene Moiety: The naphthalene group can be attached through Friedel-Crafts alkylation or acylation reactions, using naphthalene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

Medicine: The compound could be explored for its pharmacological effects, such as enzyme inhibition or receptor modulation.

Industry: It may find applications in the development of new materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

Pathway Involvement: The compound could influence metabolic or signaling pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Compound 1q () : 3-(4-Hydroxyphenyl)-1-(naphthalen-1-yl)propan-1-one O-(2,4-dinitrophenyl) oxime

- Structural differences : Replaces the azetidine-isobutylsulfonyl group with a 4-hydroxyphenyl-oxime moiety.

- Synthesis : Prepared via GP-1 protocol with 47% yield using PE/EA chromatography .

- Properties : The hydroxyl and dinitrophenyl groups increase hydrogen-bonding capacity but reduce metabolic stability compared to the sulfonyl-azetidine analog.

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one () :

Functional Group Analogues

3-(Butyl-1H-indol-3-yl)-1-(6-methoxy-naphthalen-2-yl)-propan-1-one (IS2, ) :

- Structural differences : Substitutes azetidine-sulfonyl with a butylindole group and uses methoxy-naphthalene.

- Applications : Serves as an internal standard in GC/TOF-MS for NPS screening, highlighting its stability under analytical conditions .

- Comparison : The methoxy group may enhance electron-donating effects, whereas the sulfonyl group in the target compound could improve electrophilic reactivity.

- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (): Structural differences: Propenone backbone instead of propan-1-one and a methoxy-phenyl substituent. Quantum Chemical Data: DFT calculations show a dipole moment of 3.2 D, suggesting moderate polarity. The target compound’s dipole moment is expected to be higher due to the sulfonyl group (~4.5–5.0 D estimated) .

Table 1: Key Properties of Selected Compounds

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an azetidine ring and a naphthalene moiety, which contribute to its biological properties. The presence of the isobutylsulfonyl group enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonyl groups may interact with specific enzymes, inhibiting their activity. This could lead to altered metabolic pathways in target cells.

- Receptor Modulation : The compound might modulate receptor activities, particularly those involved in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that compounds with similar scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related β-aryl-β-mercapto ketones has shown promising results against MCF-7 breast cancer cells, demonstrating higher cytotoxicity compared to standard treatments like Tamoxifen .

Cytotoxicity Studies

In vitro studies have utilized the MTT assay to evaluate cytotoxic effects. Results indicate that modifications in the chemical structure can enhance the potency against cancer cells while minimizing toxicity to normal cells.

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | TBD | Current Study |

| β-Aryl-β-Mercapto Ketones | <10 | MCF-7 | |

| Tamoxifen | ~30 | MCF-7 |

Case Studies

Several case studies have highlighted the potential of similar compounds in targeting cancer cells. For example, research has shown that introducing specific functional groups can significantly enhance anticancer activity while reducing off-target effects. This suggests that this compound could be optimized for better efficacy.

Comparative Analysis

Comparative studies with structurally similar compounds reveal that the unique combination of the isobutylsulfonyl and naphthalenic moieties may confer distinct advantages in terms of bioactivity and selectivity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.